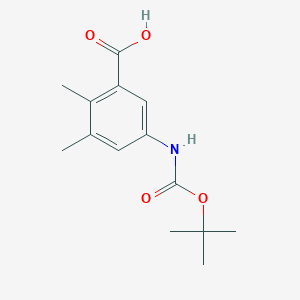
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a dimethylbenzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected compounds can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the Boc group into various organic compounds, making the process more versatile and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid can undergo several types of chemical reactions, including:
Oxidation and Reduction: While the compound itself may not undergo direct oxidation or reduction, the Boc group can influence the reactivity of the amino group in such reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid has several applications in scientific research:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during coupling reactions.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-butoxycarbonyl-5-syn-tert-butyl-2,3-dimethylbenzoic acid
- Boc-Dap-OH (N2-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid)
Uniqueness
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which provides distinct steric and electronic properties. This makes it particularly useful in selective peptide synthesis and other applications where precise control over reactivity is required .
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-8-6-10(7-11(9(8)2)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) |
Clave InChI |
OUPKPQNWJFQMCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




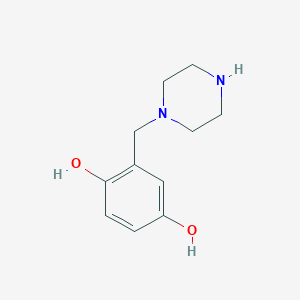
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
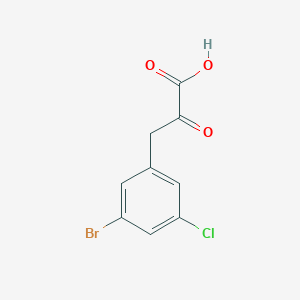

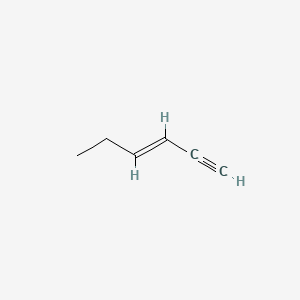
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
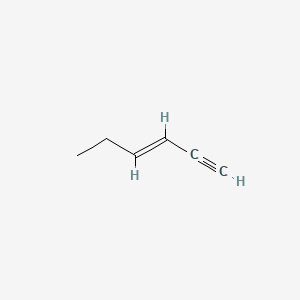

![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
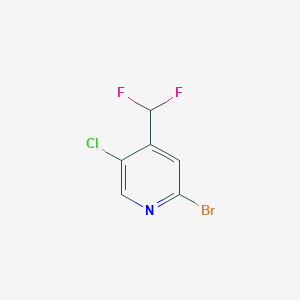
![1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine](/img/structure/B13578399.png)
